7-Tetradecene

Description

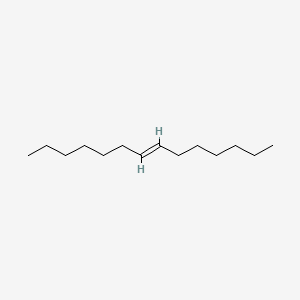

Structure

3D Structure

Properties

IUPAC Name |

(E)-tetradec-7-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h13-14H,3-12H2,1-2H3/b14-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBDIXSAEHLOROW-BUHFOSPRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/CCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001020809 | |

| Record name | (E)-7-tetradecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 7-Tetradecene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11316 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10374-74-0, 41446-63-3 | |

| Record name | Tetradec-7-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010374740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Tetradecene, (7E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041446633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-7-tetradecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradec-7-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.729 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-TETRADECENE, (7E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V3074NJ3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 7 Tetradecene and Its Derivatives

Regio- and Stereoselective Synthesis of 7-Tetradecene

Control over the position (regioselectivity) and geometry (stereoselectivity) of the double bond is paramount in the synthesis of specific isomers of this compound. Methodologies have been developed to precisely construct the C=C bond at the C7 position and to favor either the (E)- or (Z)-configuration.

Olefin metathesis is a powerful catalytic reaction that reorganizes carbon-carbon double bonds. mdpi.com The self-metathesis of 1-octene (B94956) is a direct and atom-economical route to this compound and ethylene (B1197577). mdpi.com This transformation involves the cleavage and reformation of double bonds, catalyzed by transition metal complexes, primarily those based on ruthenium and tungsten. researchgate.net

The self-metathesis of 1-octene yields this compound as the primary product alongside ethylene gas. mdpi.com The reaction's efficiency and selectivity are highly dependent on the catalyst system and reaction conditions. For instance, using a Hoveyda-Grubbs second-generation precatalyst allows for the synthesis of this compound with high purity (>98%). doi.org However, side reactions such as double bond isomerization can occur, leading to a mixture of octene isomers and subsequent cross-metathesis products (C9–C13 olefins). core.ac.uk The choice of catalyst and additives can mitigate these undesired pathways. The addition of phenols, for example, has been shown to increase the conversion of 1-octene to this compound by suppressing isomerization and enhancing catalyst lifetime. google.comgoogle.com

Table 1: Selected Catalytic Systems for the Self-Metathesis of 1-Octene to this compound

| Catalyst | Co-catalyst / Additive | Temperature (°C) | Conversion (%) | Selectivity for this compound (%) | Source |

|---|---|---|---|---|---|

| Hoveyda-Grubbs 2nd Gen. | None | - | >98% purity achieved | High | doi.org |

| Grubbs 1st Gen. (G1) | 500 eq. Phenol | 50 | ~60 (after 4h) | High (no isomerization detected) | google.comgoogle.com |

| Grubbs 1st Gen. (G1) | None | 50 | ~25 (after 4h) | Lower (catalyst deactivation) | google.comgoogle.com |

| IndII-SIMes | None | 50 | 70 (after 1h) | 98 | researchgate.net |

| Re₂O₇ on γ-Al₂O₃ | None (in scCO₂) | 35 | - | - | core.ac.uk |

| W(OEt)₄Cl₂/Et₂AlCl | None | 97 (boiling benzene) | 71 | 42 |

To overcome challenges related to catalyst separation and reuse, homogeneous olefin metathesis catalysts are often immobilized on solid supports. researchgate.net Amberlyst-15, a macroreticular polystyrene-based ion-exchange resin, has emerged as an effective support for ruthenium catalysts. researchgate.netd-nb.info Catalysts are typically loaded onto the support via a wet impregnation method, utilizing interactions between the catalyst and the resin. d-nb.info This approach combines the high activity of homogeneous catalysts with the practical benefits of heterogeneous systems. researchgate.net

Amberlyst-15 supported catalysts, with surface coverages as high as 4 and 7 wt%, have demonstrated high activity in various metathesis reactions, including cross-metathesis and ring-closing metathesis (RCM). researchgate.netd-nb.info A key advantage is the low level of ruthenium leaching into the product, often below the 10 ppm limit accepted for consumer products. researchgate.net These supported systems are phase-separable and can be recycled, contributing to more sustainable chemical processes. researchgate.netresearchgate.net Other materials like the mesoporous molecular sieve Santa Barbara Amorphous (SBA-15) have also been explored as supports, noted for their high surface area and large pore volume. mdpi.comresearchgate.net

Table 2: Performance of an Amberlyst-15 Supported Ruthenium Catalyst in Ring-Closing Metathesis (RCM)

| Entry | Substrate | Catalyst | Temp (°C) | Time (h) | Yield (%) | TON (Turnover Number) | Source |

|---|---|---|---|---|---|---|---|

| 1 | Diethyl diallylmalonate | 1-AL-15 | 25 | 0.5 | 95 | 950 | researchgate.net |

| 2 | Diethyl diallylmalonate | 1-AL-15 | 25 | 6.5 | 82 | 820 | researchgate.net |

| 3 | Diethyl diallylmalonate | 1-AL-36 | 25 | 24 | 13 | 130 | researchgate.net |

Note: Catalyst 1-AL-15 is a cyclic alkyl amino carbene ruthenium complex supported on Amberlyst-15. Catalyst 1-AL-36 is the same complex on Amberlyst-36, showing the superior performance of the Amberlyst-15 support.

The Wittig reaction is a cornerstone of alkene synthesis, forming a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide. masterorganicchemistry.com This method is highly modular and can be adapted to synthesize various tetradecene derivatives. The stereochemical outcome of the reaction, yielding either the (E)- or (Z)-alkene, is influenced by the nature of the ylide and the reaction conditions.

Generally, non-stabilized ylides tend to produce (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. For enhanced stereocontrol, modifications such as the Schlosser modification of the Wittig reaction can be employed to selectively produce (E)-alkenes from non-stabilized ylides. diva-portal.org This involves the use of a second equivalent of organolithium reagent at low temperatures to deprotonate the intermediate betaine (B1666868) before protonation and elimination. The choice of base, solvent, and temperature are critical parameters for optimizing the E:Z ratio. For example, the synthesis of (E)-tetradec-11-enal, a related C14 alkene, can achieve >90% E-selectivity by reacting the appropriate phosphonium (B103445) ylide with an aldehyde at -78°C.

Hydroformylation, or oxo-synthesis, introduces a formyl group (-CHO) and a hydrogen atom across an alkene's double bond. Applying this reaction to this compound provides a direct route to its aldehyde derivatives, which are valuable intermediates. doi.orguct.ac.za The hydroformylation of this compound primarily yields 2-hexylnonanal, a branched C15 aldehyde. researchgate.net

The reaction is typically catalyzed by rhodium complexes, often modified with ligands such as Schiff bases. doi.orgresearchgate.net The reaction conditions, including temperature, pressure of syngas (a CO/H₂ mixture), and catalyst loading, significantly impact the conversion, selectivity, and turnover number (TON). researchgate.netresearchgate.net Studies have shown that with rhodium(I) Schiff base derived precatalysts, near-quantitative conversion of this compound (94–97%) can be achieved at temperatures between 85°C and 105°C and a pressure of 40 bar. doi.org The process exhibits high selectivity towards the branched aldehyde product, which is advantageous in industrial contexts where mixed alkene feedstocks may be used. researchgate.net

Table 3: Influence of Reaction Parameters on the Hydroformylation of this compound

| Parameter | Condition | This compound Conversion (%) | Aldehyde Yield (%) | TON (mol product/mol Rh) | Source |

|---|---|---|---|---|---|

| Temperature | 85°C | - | - | ~2200 | doi.org |

| Temperature | 95°C | - | - | ~3500 | doi.org |

| Temperature | 105°C | 94-97 | - | ~4310 | doi.orgresearchgate.net |

| Pressure (CO:H₂, 1:1) | 30 bar | - | ~80 | - | researchgate.net |

| Pressure (CO:H₂, 1:1) | 60 bar | - | ~95 | - | researchgate.net |

| Substrate/Catalyst Ratio | 1000:1 | - | 88 | - | doi.org |

| Substrate/Catalyst Ratio | 6000:1 | - | 72 | - | doi.org |

Data derived from studies using rhodium(I) Schiff base precatalysts in toluene (B28343) over 8 hours.

Grignard reagents are powerful nucleophiles used for C-C bond formation. masterorganicchemistry.com In the context of alkene synthesis, stereoselective cross-coupling reactions between Grignard reagents and alkenyl substrates, catalyzed by transition metals, provide a precise method for introducing a double bond with a defined geometry. iupac.org This approach is highly valuable for synthesizing specific isomers of tetradecene derivatives.

The method can involve the sequential reaction of a di-substituted ethene, such as (E)- or (Z)-1-bromo-2-phenylthioethene, with two different Grignard reagents in the presence of a nickel(II) or palladium(II) catalyst. iupac.org The first Grignard reagent displaces the halogen, and the second displaces the phenylthio group. By carefully choosing the Grignard reagents, a non-symmetrical, stereodefined alkene can be constructed. This method has been used to synthesize various insect pheromones, many of which are long-chain alkenes, with isomeric purities often exceeding 98-99%. iupac.org Cobalt-catalyzed cross-coupling reactions have also been developed, offering an alternative that can proceed with inversion of stereochemistry at the reaction center. acs.org

Synthesis via Metathesis of 1-Octene

Acetylide Hydrogenation for Stereoselective Double Bond Formation

The hydrogenation of internal alkynes, specifically acetylenic precursors, is a powerful and widely employed strategy for the stereoselective construction of the double bond in this compound and its derivatives. cabidigitallibrary.orgmsu.edu This method offers a high degree of control over the resulting alkene geometry (Z or E) by selecting appropriate catalysts and reaction conditions. msu.edu The general approach involves the synthesis of a C14 alkyne, such as 7-tetradecyne, which is then selectively reduced.

For the synthesis of (Z)-alkenes, catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), is the classic method. nyxxb.cn This catalyst facilitates the syn-addition of hydrogen across the triple bond, leading to the formation of the cis or (Z)-isomer with high selectivity. msu.edu The reaction proceeds until the alkyne is consumed, at which point the hydrogenation stops, preventing further reduction to the alkane. msu.edu

Conversely, to obtain the (E)-alkenes, a dissolving metal reduction is typically used. The reaction of an alkyne with sodium or lithium metal in liquid ammonia (B1221849) promotes the anti-addition of hydrogen, yielding the trans or (E)-isomer. msu.edu

A notable application of this methodology is in the synthesis of insect sex pheromones where specific isomeric configurations are required for biological activity. cabidigitallibrary.org For instance, Klun et al. synthesized pheromones with either a single cis or trans absolute configuration by first creating a carbon-carbon triple bond using an acetylide intermediate, followed by selective cis- or trans-hydrogenation to achieve the desired stereochemistry. cabidigitallibrary.org

Table 1: Stereoselective Hydrogenation of Alkynes

| Desired Isomer | Reaction Type | Reagents | Stereochemistry of Addition | Product |

|---|---|---|---|---|

| (Z)-Alkene | Catalytic Hydrogenation | H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline) | syn-addition | (Z)-7-Tetradecene |

Synthesis of Oxygenated this compound Derivatives

Oxygenated derivatives of this compound, such as epoxides and aldehydes, are important compounds, particularly in the field of chemical ecology as insect pheromones. Their synthesis requires precise control over both the double bond geometry and the position and nature of the oxygen-containing functional group.

Preparation of this compound Oxide Isomers

This compound oxide, the epoxide derivative of this compound, can be prepared from the parent alkene. kpi.ua The epoxidation of this compound, which itself exists as cis and trans isomers, can lead to a mixture of the corresponding cis- and trans-7-tetradecene oxides. Research has been conducted on the cationic ring-opening polymerization of a mixture of cis (approx. 30%) and trans (approx. 70%) isomers of this compound oxide using methyl trifluoromethansulfonate as an initiator. kpi.uaresearchgate.net The primary products of this polymerization were identified as a linear polyether, a cyclic dimer (2,3,5,6-tetra(n-hexyl)dioxane), and 7-tetradecanone (B8749507). kpi.ua The formation of the ketone byproduct occurs through a pinacol (B44631) rearrangement of the monomer. kpi.ua

A common route to epoxides involves the reaction of the alkene with a peroxy acid. Another approach involves the initial conversion of the alkene to a diol. For example, this compound can be converted to tetradecane-7,8-diol (B94109) by treatment with hydrogen peroxide in formic acid. google.com This diol can then serve as a precursor for further transformations.

Synthesis of Z-7-Tetradecenal

(Z)-7-Tetradecenal is a known sex pheromone component for several moth species, including the citrus flower moth (Prays citri) and the w-marked cutworm (Spaelotis clandestina). pherobase.comoup.com Its synthesis has been accomplished through various routes.

One efficient method begins with 7-tetradecyne-1-ol. This precursor undergoes partial hydrogenation using Lindlar's catalyst to stereoselectively form (Z)-tetradec-7-en-1-ol. Subsequent oxidation of this alcohol, for instance with pyridinium (B92312) chlorochromate (PCC), yields the target aldehyde, (Z)-7-tetradecenal, with reported yields of 70-75% and high cis selectivity (>95%).

Alternative synthetic strategies include:

Wittig Reaction : This method involves the reaction of an appropriate phosphonium ylide with an aldehyde to construct the Z-configured double bond. smolecule.com

Hydroformylation : In this approach, an alkene such as 1-tetradecene (B72687) can be subjected to hydroformylation followed by selective hydrogenation, using catalysts like rhodium complexes to ensure high selectivity for the Z-isomer. smolecule.com

Commercial Production : Large-scale synthesis often starts from a suitable precursor like a long-chain fatty acid or alcohol. A controlled oxidation reaction is then employed to generate the aldehyde while ensuring the correct (Z)-configuration through specific catalytic processes. herts.ac.uk

Table 2: Selected Synthetic Routes to (Z)-7-Tetradecenal

| Method | Starting Material | Key Reagents | Key Intermediate | Reference |

|---|---|---|---|---|

| Acetylide Hydrogenation & Oxidation | 7-Tetradecyne-1-ol | 1. Lindlar's Catalyst, H₂ 2. Pyridinium Chlorochromate (PCC) | (Z)-Tetradec-7-en-1-ol | |

| Wittig Reaction | Phosphonium ylide + Aldehyde | Strong base (e.g., NaH) | N/A | smolecule.com |

Synthesis of (Z)-9-Tetradecen-1-yl Acetate and Related Pheromone Components

(Z)-9-Tetradecen-1-yl acetate is a primary component of the sex pheromone of the fall armyworm (Spodoptera frugiperda) and the summer fruit tortrix moth (Adoxophyes reticulana). researchgate.netprayoglife.com Numerous synthetic routes have been developed to produce this and structurally related pheromones like (Z)-7-tetradecen-1-yl acetate. researchgate.net

A common synthetic pathway involves the esterification of the corresponding alcohol, (Z)-9-tetradecen-1-ol. For example, the reaction of (Z)-9-tetradecen-1-ol with acetic anhydride (B1165640) in the presence of a base like triethylamine (B128534) yields (Z)-9-tetradecen-1-yl acetate in high yield (e.g., 96%). nyxxb.cn

The key challenge lies in the stereoselective synthesis of the precursor alcohol. The Wittig reaction is a frequently used method for this purpose. In one approach, the Wittig coupling of a phosphonium salt, such as (8-hydroxyoctyl)triphenylphosphonium bromide, with an aldehyde like pentanal, produces (Z)-tetradec-9-en-1-ol with high Z-selectivity (e.g., 97%). nyxxb.cn

Other notable synthetic approaches include:

Aleuritic Acid as a Starting Material : Aleuritic acid has been used as a common starting material for the synthesis of various (Z)-alkenyl acetates, including (Z)-9-tetradecen-1-yl acetate, often involving Wittig reactions. researchgate.netpherobase.com

Sulfone-Based Synthesis : A three-step synthesis involving the reaction of metalated ω-hydroxy sulfones with an aldehyde, followed by quenching with acetic anhydride and subsequent elimination and stereospecific hydrogenolysis of the sulfonyl group, has been reported to produce the unsaturated alcohol with >99% Z-selectivity. researchgate.net

Alkyne Coupling and Reduction : Syntheses based on coupling smaller alkyne and alkyl halide fragments followed by stereoselective reduction using catalysts like NiP-2 have also been developed. researchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name | Molecular Formula | Other Names |

|---|---|---|

| This compound | C₁₄H₂₈ | Tetradec-7-ene |

| 7-Tetradecyne | C₁₄H₂₆ | Tetradec-7-yne |

| This compound Oxide | C₁₄H₂₈O | 7,8-Epoxytetradecane |

| 7-Tetradecanone | C₁₄H₂₈O | Heptyl hexyl ketone |

| (Z)-7-Tetradecenal | C₁₄H₂₆O | cis-7-Tetradecenal |

| (Z)-9-Tetradecen-1-yl Acetate | C₁₆H₃₀O₂ | (9Z)-Tetradecen-1-yl acetate |

| 7-Tetradecyne-1-ol | C₁₄H₂₆O | - |

| (Z)-Tetradec-7-en-1-ol | C₁₄H₂₈O | - |

| (Z)-Tetradec-9-en-1-ol | C₁₄H₂₈O | - |

| Pyridinium chlorochromate | C₅H₆ClCrNO₃ | PCC |

| Acetic anhydride | C₄H₆O₃ | Ethanoic anhydride |

| Triethylamine | C₆H₁₅N | TEA, Et₃N |

| Aleuritic acid | C₁₆H₃₂O₅ | 9,10,16-Trihydroxyhexadecanoic acid |

Reaction Mechanisms and Kinetics of 7 Tetradecene Transformations

Gas-Phase Reactions of 7-Tetradecene with Hydroxyl Radicals

The reaction of this compound with hydroxyl (OH) radicals in the gas phase is a significant atmospheric process. acs.orgnih.govacs.org These reactions are initiated by the addition of the OH radical to the carbon-carbon double bond, leading to the formation of various oxygenated products. acs.orgnih.govacs.org

In the presence of nitrogen oxides (NOx), the reaction of this compound with OH radicals leads to the formation of hydroxynitrates. acs.orgnih.govacs.org The initial OH radical addition to the double bond forms a β-hydroxyalkyl radical. This radical rapidly reacts with molecular oxygen (O₂) to produce a hydroxyalkylperoxy radical. acs.orgnih.gov In a NOx-rich environment, this peroxy radical can then react with nitric oxide (NO) to yield a β-hydroxyalkoxy radical or a hydroxynitrate. acs.orgnih.govnsf.gov The formation of hydroxynitrates is a key pathway in the atmospheric oxidation of alkenes and has been observed in studies of this compound. acs.orgnih.gov

The 1,2-hydroxyalkoxy radicals (specifically, 7-hydroxy-8-tetradecoxy radicals) formed from the reaction of this compound with OH radicals can undergo several decomposition pathways. acs.orgnih.govacs.orgmit.edu These pathways are crucial in determining the final product distribution of the atmospheric oxidation of this compound.

A major decomposition pathway for the 7-hydroxy-8-tetradecoxy radical is C-C bond scission. acs.orgnih.gov This decomposition leads to the formation of two primary products: heptanal (B48729) and a C7 hydroxyalkyl radical. acs.orgnih.gov Research has shown a significant molar formation yield of heptanal from the gas-phase reaction of OH radicals with this compound in the presence of NO. acs.orgnih.govresearchgate.net Specifically, a molar formation yield of 86 ± 11% for heptanal has been reported. acs.orgnih.govresearchgate.net Another product, 4-hydroxyhexanal (B1207729), is also formed, albeit in a much smaller yield of 6%. acs.orgnih.govresearchgate.net The formation of 4-hydroxyhexanal is attributed to a minor pathway involving the reaction of an intermediate radical with O₂ in the presence of NO. acs.orgnih.govresearchgate.net

Table 1: Molar Formation Yields of Products from the Reaction of OH Radicals with this compound in the Presence of NO acs.orgnih.govresearchgate.net

| Product | Molar Formation Yield (%) |

| Heptanal | 86 ± 11 |

| 4-Hydroxyhexanal | 6 |

In addition to decomposition, the 1,2-hydroxyalkoxy radicals formed from this compound can undergo isomerization. acs.orgnih.gov This process typically involves a 1,5-H shift, where a hydrogen atom from a carbon atom five positions away from the oxygen-centered radical is transferred to the oxygen atom. nsf.gov This isomerization leads to the formation of a dihydroxyalkyl radical. nsf.gov Subsequent reactions of this radical with O₂ and NO can then lead to the formation of dihydroxynitrates and dihydroxycarbonyls. acs.orgnih.gov The formation of these multifunctional products has been observed in studies of the gas-phase reactions of this compound with OH radicals. acs.orgnih.gov

The oxidation products of this compound, particularly the larger, multifunctional compounds like hydroxynitrates, dihydroxynitrates, and dihydroxycarbonyls, have lower volatility than the parent alkene. nih.goviiasa.ac.at This reduction in volatility allows them to partition from the gas phase to the particle phase, contributing to the formation and growth of secondary organic aerosol (SOA). nih.goviiasa.ac.atcopernicus.org The formation of SOA from the atmospheric reactions of long-chain alkenes like this compound is an important process that can impact air quality and climate. nih.goviiasa.ac.atcopernicus.org For alkenes with seven or more carbon atoms, SOA formation has been observed, and for larger alkenes like 1-tetradecene (B72687), both first and second-generation products contribute to the aerosol mass. nih.gov

Isomerization of 1,2-Hydroxyalkoxy Radicals to Dihydroxynitrates and Dihydroxycarbonyls

Catalytic Hydroformylation of this compound

Hydroformylation, also known as the oxo process, is a significant industrial reaction that converts alkenes into aldehydes by adding a formyl group (CHO) and a hydrogen atom across the double bond. doi.orgresearchgate.net This process is typically catalyzed by transition metal complexes, most commonly rhodium. doi.orgresearchgate.netrsc.org

The catalytic hydroformylation of this compound has been investigated using various rhodium-based catalyst systems. doi.orgresearchgate.netrsc.org Studies have explored the influence of reaction parameters such as temperature, pressure, and catalyst loading on the conversion of this compound and the selectivity towards different aldehyde products. doi.orgresearchgate.net For instance, research using rhodium(I) Schiff base derived precatalysts demonstrated that reaction conditions significantly impact hydroformylation performance, with turnover numbers reaching up to 4310. doi.orgresearchgate.net The primary aldehyde product is 2-hexylnonanal, along with other isomeric branched aldehydes. doi.orgresearchgate.net

The reaction kinetics have also been a focus of study. For example, when using a bulky phosphite-modified rhodium catalyst, the hydroformylation of this compound was found to be first-order in both alkene and catalyst concentrations, negative-order in carbon monoxide, and zero-order in hydrogen. rsc.org The activation energy for this specific catalytic system was determined to be 68 kJ mol⁻¹. rsc.org Another study using a heterobimetallic rhodium-ferrocenyl Schiff base derived precatalyst calculated a slightly lower activation energy of 62 kJ mol⁻¹. researchgate.net

Table 2: Kinetic Parameters for the Hydroformylation of this compound

| Catalyst System | Order of Reaction (Alkene) | Order of Reaction (Catalyst) | Order of Reaction (CO) | Order of Reaction (H₂) | Activation Energy (kJ mol⁻¹) |

| Bulky phosphite-modified rhodium rsc.org | 1 | 1 | Negative | 0 | 68 |

| Heterobimetallic rhodium-ferrocenyl Schiff base researchgate.net | 1 | Fractional | 1 | 1 | 62 |

The choice of catalyst and reaction conditions can also influence the regioselectivity of the hydroformylation of this compound, determining the ratio of linear to branched aldehyde products. doi.org The development of efficient and selective catalysts for the hydroformylation of internal olefins like this compound is an ongoing area of research, driven by the industrial importance of the resulting aldehydes as intermediates for various chemical products. doi.orguct.ac.za

Reaction Kinetics and Rate Law Derivations

The hydroformylation of this compound is a significant industrial process, and understanding its reaction kinetics is crucial for optimization. Studies have shown that the kinetics can be described by pseudo first-order differential mole balance equations, which account for the parallel hydroformylation and isomerization reactions. researchgate.net

With a bulky phosphite-modified rhodium catalyst, the hydroformylation of this compound exhibits first-order kinetics with respect to the concentrations of the alkene and the catalyst (above a certain critical concentration). rsc.orgrsc.org However, the reaction shows a negative-order dependence on the partial pressure of carbon monoxide and a zero-order dependence on the partial pressure of hydrogen. rsc.orgrsc.org This suggests that at higher concentrations, carbon monoxide can inhibit the reaction rate. rsc.orgrsc.org

In contrast, when a heterobimetallic rhodium-ferrocenyl Schiff base derived precatalyst is used, the rate of hydroformylation is first order in alkene, carbon monoxide, and hydrogen, but shows a fractional dependence on the precatalyst concentration. researchgate.netresearchgate.net This indicates a more complex interaction between the catalyst and the reactants. The activation energy for the hydroformylation reaction has been calculated to be 68 kJ mol⁻¹ with the bulky phosphite-modified rhodium catalyst and 62 kJ mol⁻¹ with the heterobimetallic rhodium-ferrocenyl Schiff base catalyst. researchgate.netrsc.orgrsc.org

Influence of Temperature, Catalyst Concentration, and Syngas Partial Pressures

The efficiency and selectivity of this compound hydroformylation are significantly impacted by reaction conditions.

Temperature: Temperature plays a critical role in the hydroformylation of this compound. For rhodium(I) Schiff base derived precatalysts, the optimal temperature is around 95 °C. researchgate.netdoi.org Increasing the temperature from 75 °C to 115 °C generally leads to higher turnover numbers (TONs), with near-quantitative conversion of this compound (94–97%) achieved between 85 °C and 105 °C. doi.org However, a further increase to 115 °C can cause a decrease in TON, possibly due to catalyst degradation or reduced syngas solubility. doi.org Isomerization of this compound to other tetradecene isomers becomes more significant at temperatures above 70 °C. researchgate.net

Catalyst Concentration: The concentration of the catalyst, expressed as the this compound-to-precatalyst molar ratio, directly influences the formation of aldehyde products. doi.org Studies using rhodium(I) Schiff base derived precatalysts have shown that as the molar ratio increases (i.e., less catalyst is used), the aldehyde yield decreases. doi.org For instance, with an aryl Schiff base precatalyst, aldehyde formation dropped from 88% at a 1000:1 ratio to 72% at a 6000:1 ratio. doi.orguct.ac.za A similar trend was observed with a ferrocenyl Schiff base precatalyst. doi.org

Syngas Partial Pressures: The partial pressures of hydrogen (H₂) and carbon monoxide (CO) in the syngas mixture are crucial parameters. Increasing the hydrogen partial pressure has a positive effect on the reaction rate, indicating the importance of the oxidative addition of dihydrogen to the rhodium acyl species in the catalytic cycle. doi.org Doubling the CO partial pressure has also been shown to improve the turnover number. doi.org The ratio of CO to H₂ can be varied, with studies exploring ratios from 0.5 to 2. researchgate.netdoi.org

Table 1: Influence of Catalyst Loading on this compound Hydroformylation

| This compound-to-Precatalyst Molar Ratio | Precatalyst 1 Aldehyde Formation (%) | Precatalyst 2 Aldehyde Formation (%) |

|---|---|---|

| 1000:1 | 88 | 96 |

| 6000:1 | 72 | 68 |

Reactions were carried out at 95 °C and 40 bar (CO:H₂, 1:1) in toluene (B28343). Precatalyst 1 is an aryl Schiff base derived complex, and Precatalyst 2 is a ferrocenyl Schiff base derived complex. doi.org

Catalyst Systems: Rhodium-Phosphite and Rhodium(I) Schiff Base Catalysts

The choice of catalyst system is fundamental to the outcome of this compound hydroformylation. Rhodium-based catalysts, modified with phosphite (B83602) or Schiff base ligands, have been extensively studied.

Bulky phosphite ligands, such as tris(2,4-di-tert-butylphenyl)phosphite, play a significant role in modifying the behavior of rhodium catalysts. rsc.org These ligands can lead to very active catalysts for the hydroformylation of alkenes. scispace.com The steric bulk of the phosphite ligand can disfavor the binding of a second ligand to the rhodium center, creating space for the alkene substrate. rsc.org Additionally, their electronic properties (weak σ-basicity and strong π-acidity) can facilitate the dissociation of CO, which can be a rate-limiting step. rsc.org The use of bulky phosphite-modified rhodium catalysts has been shown to be highly effective for the hydroformylation of this compound, leading to excellent selectivities for the desired branched aldehyde product. rsc.org

Heterobimetallic catalysts, particularly those containing both rhodium and a ferrocenyl group within a Schiff base ligand framework, have shown promise in the hydroformylation of this compound. researchgate.netdoi.org These catalysts can exhibit a cooperative effect between the two metal centers, leading to improved catalytic performance under mild reaction conditions compared to their monometallic counterparts. researchgate.netdoi.org The ferrocenyl group may lower the activation energy barrier of the reaction, resulting in higher reaction rates. doi.org These heterobimetallic precatalysts have demonstrated high turnover numbers and good chemoselectivity towards aldehydes. researchgate.netdoi.org

Role of Bulky Phosphite Ligands

Selectivity Towards Branched Aldehyde Products (e.g., 2-hexylnonanal)

In the hydroformylation of this compound, a key product is the branched aldehyde 2-hexylnonanal. The selectivity towards this product over other isomeric aldehydes is a critical measure of catalyst performance.

Rhodium catalysts modified with bulky phosphite ligands have demonstrated excellent selectivity, often exceeding 99%, towards 2-hexylnonanal under mild conditions. rsc.org Similarly, rhodium(I) Schiff base derived precatalysts can achieve high selectivity for 2-hexylnonanal, with some systems reaching up to 99%. researchgate.net

However, the regioselectivity can be influenced by reaction conditions. For instance, with rhodium(I) Schiff base catalysts, the selectivity for 2-hexylnonanal tends to decrease at higher temperatures as the formation of other isoaldehydes increases. doi.org The hydroformylation process is often accompanied by the isomerization of this compound to other internal alkenes, which can then be hydroformylated to produce a mixture of isomeric aldehydes, collectively termed "isoaldehydes". doi.org

Table 2: Product Distribution in this compound Hydroformylation

| Catalyst System | Selectivity towards 2-hexylnonanal | Other Products |

|---|---|---|

| Bulky Phosphite-Modified Rhodium | >99% | Isomeric aldehydes and alkenes |

| Rhodium(I) Schiff Base Precatalysts | Up to 99% | Isomeric aldehydes and alkenes |

Selectivity is dependent on specific reaction conditions. researchgate.netrsc.org

Catalyst Recycling and Lifetime Studies

The high cost of rhodium necessitates the recycling and reuse of catalysts to ensure economic viability. uct.ac.zagoogle.com Studies on rhodium(I) Schiff base derived precatalysts for this compound hydroformylation have shown that these catalysts can remain active for at least three consecutive reaction cycles. researchgate.netdoi.org This demonstrates their potential for application in continuous processes.

The ability to recycle the catalyst is often linked to the catalyst's stability and the ease of separation from the product stream. uct.ac.zaugent.be For long-chain alkenes like this compound, biphasic systems, where the catalyst resides in a separate phase from the organic product phase, can facilitate catalyst recovery. frontiersin.org The lifetime of a rhodium catalyst can exceed a year under optimal conditions with high-purity feedstocks and careful process control. researchgate.net

Cationic Ring-Opening Polymerization of this compound Oxide

The polymerization of this compound oxide (7-TDO), typically using a mixture of its cis and trans isomers, can be initiated by cationic initiators like methyl trifluoromethanesulfonate (B1224126) (methyl triflate). kpi.uaepa.gov This process yields a variety of products and has been a subject of in-depth kinetic and mechanistic investigation. kpi.ua The polymerization can be conducted both in bulk and in solution, with solvents like benzene (B151609) being used. kpi.ua

Kinetic investigations of the cationic ring-opening polymerization of 7-TDO have been effectively carried out using 1H and 19F Nuclear Magnetic Resonance (NMR) spectroscopies. kpi.uaepa.gov These techniques allow for the real-time monitoring of the reaction, providing data on the consumption of reactants and the formation of products. kpi.ua

Approximate rate constants of initiation (ki) for both the cis and trans isomers of 7-TDO have been determined at various temperatures (298 K, 314 K, and 329 K) in bulk and at 298 K in a deuterated benzene (C6D6) solution. kpi.uaepa.gov These studies revealed that the cis isomer reacts faster than the trans isomer. kpi.ua The activation energies for the initiation reaction were calculated to be 59 kJ/mol for the cis isomer and 73 kJ/mol for the trans isomer, highlighting the higher energy barrier for the initiation of the trans isomer. kpi.uaepa.gov

Table 1: Kinetic Data for the Initiation of 7-TDO Polymerization

| Isomer | Condition | Temperature (K) | Approximate Rate Constant of Initiation (ki) | Activation Energy (kJ/mol) |

|---|---|---|---|---|

| cis-7-TDO | Bulk | 298 | Data not available | 59 |

| 314 | Data not available | |||

| 329 | Data not available | |||

| C6D6 | 298 | Data not available | ||

| trans-7-TDO | Bulk | 298 | Data not available | 73 |

| 314 | Data not available | |||

| 329 | Data not available | |||

| C6D6 | 298 | Data not available |

Data for approximate rate constants of initiation were noted as determined but specific values were not provided in the source material.

Through comprehensive analysis using 1H, 13C, and 19F NMR, the structure of the propagating species in the cationic polymerization of 7-TDO has been identified. kpi.uaepa.gov The evidence strongly suggests the presence of an oxonium macroion as the primary propagating species, rather than a linear triflic macroester. kpi.uaepa.gov This is noteworthy because in the polymerization of other cyclic ethers, an equilibrium between macroesters and macroion pairs can exist. mdpi.com The stability of the oxonium ion in the case of 7-TDO is attributed to the electron-releasing effect of the two long alkyl chains on the oxirane ring, a feature absent in simpler epoxides like ethylene (B1197577) oxide. kpi.ua While the oxonium ion is the predominant species, it is postulated that an equilibrium between the macroion and a macroester may still be present. kpi.ua

The cationic ring-opening polymerization of 7-TDO results in a mixture of products. kpi.uaepa.gov The primary products identified are a linear polyether, a cyclic dimer (specifically, 2,3,5,6-tetra(n-hexyl)dioxane), and 7-tetradecanone (B8749507). kpi.uaepa.gov The formation of 7-tetradecanone is particularly interesting as it can occur through two distinct pathways: a pinacol (B44631) rearrangement of the monomer and a transfer reaction that takes place after all the monomer has been consumed. kpi.uaepa.gov The formation of the ketone is favored at higher temperatures. kpi.ua In some cases, particularly in photoinitiated cationic oligomerization, mixtures of cyclic and bishydroxy-terminated oligoethers have also been achieved. researchgate.net

The geometric isomerism of the this compound oxide monomer has a significant impact on the polymerization kinetics. kpi.ua As established through kinetic studies, the cis isomer of 7-TDO is consumed more rapidly than the trans isomer. kpi.uaepa.gov At 298 K in bulk, the initial molar reactivity ratio of the cis to the trans isomer is approximately 11:1. kpi.uaepa.gov This ratio decreases to about 7:1 at 329 K, indicating that the difference in reactivity diminishes at higher temperatures. kpi.uaepa.gov The faster reaction of the cis isomer is reflected in its lower activation energy for initiation (59 kJ/mol) compared to the trans isomer (73 kJ/mol). kpi.uaepa.gov This difference in reactivity leads to a situation where the cis monomer is incorporated into the growing polymer chain at a faster rate and tends to self-propagate until it is depleted, after which the trans monomer is incorporated. kpi.ua The higher stability of the trans isomer, calculated to be more stable than the cis form by 2.1 kcal/mol, contributes to its slower reaction rate. kpi.ua

Table 2: Initial Molar Reactivity Ratios of 7-TDO Isomers

| Temperature (K) | Condition | Initial Molar Reactivity Ratio (cis:trans) |

|---|---|---|

| 298 | Bulk | ~11:1 |

| 329 | Bulk | ~7:1 |

Biological Activity and Ecological Roles of 7 Tetradecene and Its Derivatives

Role as Insect Pheromones and Semiochemicals

7-Tetradecene and its derivatives are integral components of the chemical language of insects, particularly moths. They function as powerful attractants, guiding males to females for mating, and are involved in complex signaling systems that ensure reproductive isolation between species.

(Z)-7-Tetradecene has been identified as a component of the chemical communication system in certain insects. For instance, it is utilized by the grain mite, Tyrophagus neiswanderi. pherobase.com While not as commonly reported as its aldehyde or acetate (B1210297) derivatives in moth pheromones, its presence in insect volatile profiles suggests a role in their chemical ecology. Research has also explored the attractiveness of this compound as an analogue in studies of other insect pests, such as the mirid bugs Apolygus lucorum and Adelphocoris suturalis, although in these cases, other derivatives proved to be more potent attractants. nih.govresearchgate.net

(Z)-7-Tetradecenal is a well-established sex pheromone component for a variety of moth species. It is a key attractant for the olive moth, Prays oleae, and has been extensively used for monitoring this pest. mdpi.com Research has shown that (Z)-7-tetradecenal is also a crucial component for attracting males of the leafminer Holocacista capensis, where it acts in synergy with (Z)-5-tetradecenal. nih.gov Furthermore, it has been identified as an attractant for the heliozelid moth Antispila treitschkiella and is a minor component in the pheromone blend of some Heliothis species. nih.govpnas.org The study of (Z)-7-tetradecenal contributes significantly to our understanding of insect communication, as its interaction with specific olfactory receptors initiates the signal transduction cascade that leads to odor perception and a behavioral response. smolecule.com

Table 1: Insects Known to Utilize (Z)-7-Tetradecenal in Pheromone Communication

| Species | Family | Common Name | Role of (Z)-7-Tetradecenal |

| Prays oleae | Yponomeutidae | Olive Moth | Major sex pheromone component. mdpi.com |

| Holocacista capensis | Heliozelidae | Leafminer | Essential sex pheromone component. nih.gov |

| Antispila treitschkiella | Heliozelidae | - | Attractant. nih.gov |

| Heliothis virescens | Noctuidae | Tobacco Budworm | Minor pheromone component. pnas.org |

(Z)-9-Tetradecenyl acetate is a primary and widespread component of sex pheromones in numerous moth species, often acting in concert with other related compounds to ensure species-specific attraction.

Macdunnoughia crassisigna : The sex pheromone of this noctuid moth is a blend where (Z)-9-tetradecenyl acetate is a key component, working alongside (Z)-7-dodecenyl acetate. researchgate.netzgswfz.com.cn The precise ratio of these two components is critical for effective male attraction.

Spodoptera frugiperda (Fall Armyworm) : (Z)-9-tetradecenyl acetate is the principal component of the female sex pheromone of the fall armyworm. researchgate.netnih.gov It is often found with minor components like (Z)-7-dodecenyl acetate and (Z)-11-hexadecenyl acetate, and the blend composition can vary among different geographical populations and strains of the pest. researchgate.netmdpi.com

Adoxophyes orana (Summer Fruit Tortrix) : The sex pheromone of this tortricid moth is a synergistic blend of (Z)-9-tetradecenyl acetate and (Z)-11-tetradecenyl acetate. purdue.eduwur.nl The ratio of these two isomers is crucial for male attraction, with a 9:1 or 3:1 blend being highly effective. purdue.eduwur.nl The presence of other minor components, such as the corresponding alcohols, can further enhance trap catches. nih.govnih.gov

Table 2: Role of (Z)-9-Tetradecenyl Acetate in Selected Moth Species

| Species | Family | Common Name | Role and Pheromone Blend Composition |

| Macdunnoughia crassisigna | Noctuidae | - | Key component, blended with (Z)-7-dodecenyl acetate. researchgate.netzgswfz.com.cn |

| Spodoptera frugiperda | Noctuidae | Fall Armyworm | Major component, blended with (Z)-7-dodecenyl acetate and (Z)-11-hexadecenyl acetate. researchgate.netnih.govmdpi.com |

| Adoxophyes orana | Tortricidae | Summer Fruit Tortrix | Major component, blended with (Z)-11-tetradecenyl acetate. purdue.eduwur.nl |

The action of pheromones like this compound and its derivatives begins when the volatile molecules are detected by specialized olfactory organs, primarily the antennae in insects. wikipedia.org These molecules enter through pores in the cuticle of olfactory sensilla and are transported across the aqueous sensillum lymph by odorant-binding proteins (OBPs). researchgate.netnih.gov

The OBP-pheromone complex then interacts with specific olfactory receptors (ORs), which are transmembrane proteins located on the dendrites of olfactory receptor neurons (ORNs). researchgate.netresearchgate.net In insects, these ORs are ligand-gated ion channels, often forming a complex with a highly conserved co-receptor called Orco. nih.govresearchgate.netfrontiersin.org The binding of the pheromone to the OR triggers the opening of the ion channel, leading to a change in the membrane potential of the ORN and the generation of an electrical signal (action potential). wikipedia.orgfrontiersin.org

This signal is then transmitted to the antennal lobe of the insect's brain, where it is processed in specialized regions called glomeruli. wikipedia.org The brain integrates this information, leading to a specific behavioral response, such as flight towards the pheromone source for mating. researchgate.netfrontiersin.org The specificity of this system is remarkable, with different ORs tuned to specific pheromone components, allowing insects to distinguish between the pheromone blends of their own species and those of others. mdpi.comnih.gov

The potent and specific nature of insect pheromones, including this compound derivatives, makes them valuable tools in Integrated Pest Management (IPM) programs. researchgate.netplantprotection.pl These strategies aim to control pest populations in an environmentally sensitive and economically viable way.

Pheromone-baited traps are widely used to monitor the presence, abundance, and seasonal flight patterns of pest insects. researchgate.netorst.eduontario.ca This information is crucial for making timely and targeted pest management decisions, such as the optimal timing for insecticide applications. ucanr.edu

Monitoring: For species like Adoxophyes orana and Spodoptera frugiperda, traps baited with synthetic blends containing (Z)-9-tetradecenyl acetate are used to track male moth populations. purdue.eduthebeatsheet.com.au Similarly, traps with (Z)-7-tetradecenal are used for monitoring the olive moth, Prays oleae. mdpi.com Early detection through monitoring can help prevent infestations from reaching damaging levels. orst.edu

Mass Trapping: In some cases, deploying a high density of pheromone traps can be used for direct control by "mass trapping," which removes a significant number of male insects from the population, thereby reducing mating success. plantprotection.plmdpi.com This technique has been explored for various lepidopteran pests, with the effectiveness depending on the specific pest, trap density, and environmental conditions. mdpi.com Studies have demonstrated the potential of mass trapping to suppress populations of pests like Ectropis grisescens and reduce the need for conventional pesticides. mdpi.com

Applications in Integrated Pest Management (IPM) Strategies

Mating Disruption Techniques

A key application of this compound derivatives in pest management is through mating disruption (MD). bcpc.orgphillyorchards.org This environmentally conscious technique involves saturating an area with a synthetic version of an insect's sex pheromone to interfere with the males' ability to locate females, thereby disrupting the reproductive cycle. bcpc.orgphillyorchards.org (Z)-7-tetradecenal, the sex pheromone of several lepidopteran pests, is a primary example of a compound used in this approach. mdpi.comanthesis.grlongdom.org

Mating disruption strategies for the olive moth (Prays oleae) and the citrus pock caterpillar (Prays endocarpa) have been successfully developed using (Z)-7-tetradecenal. mdpi.comnih.gov Research has demonstrated the efficacy of various dispersal methods:

Aerosol Dispensers: In olive groves, programmable aerosol dispensers release a solution of (Z)-7-tetradecenal to control olive moth populations. mdpi.com Studies have shown that deploying one or two aerosols per hectare can significantly reduce male moth catches in pheromone traps by up to 96%, indicating a high level of communication disruption. mdpi.comresearchgate.net These dispensers are typically placed at two-thirds the height of the tree canopy. mdpi.com

Polyethylene-Tube Dispensers: For the citrus pock caterpillar in pomelo orchards, polyethylene (B3416737) tubes loaded with 80 mg of synthetic (Z)-7-tetradecenal have been used. nih.gov When deployed at a rate of 200 to 400 dispensers per hectare, this method effectively controlled fruit damage to levels comparable to or better than insecticide treatments. nih.gov

Formulations: The stability and release of (Z)-7-tetradecenal can be managed through different formulations. It has been incorporated into polymers like polyvinyl chloride (PVC) and β-cyclodextrin to ensure a controlled and sustained release over time. researchgate.net Biodegradable, paraffin-based flowable matrices have also been developed that adhere to plants and protect the pheromone from environmental degradation while controlling its release. mdpi.com

These techniques have shown promise in reducing pest populations and crop damage over consecutive years, offering a sustainable alternative to conventional insecticides. phillyorchards.orglongdom.orgresearchgate.net

Table 1: Mating Disruption Techniques Using (Z)-7-Tetradecenal

| Pest Species | Dispersal Technology | Application Details | Efficacy |

| Olive Moth (Prays oleae) | Aerosol Dispensers | 1-2 units/hectare, releasing <8% w/w (Z)-7-tetradecenal solution. mdpi.com | Up to 96-100% reduction in male moth trap catches. mdpi.comresearchgate.net |

| Citrus Pock Caterpillar (Prays endocarpa) | Polyethylene-Tube Dispensers | 200-400 dispensers/hectare, each with 80 mg (Z)-7-tetradecenal. nih.gov | Fruit damage suppressed to levels similar to or below insecticide treatments. nih.gov |

| Olive Moth (Prays oleae) | Polymer Formulations (PVC, β-cyclodextrin) | Formulated to control pheromone release. researchgate.net | Significant reduction in fruit damage compared to untreated plots. researchgate.net |

| Cotton Bollworm (Helicoverpa armigera) | Biodegradable Flowable Matrix | Paraffin-based matrix applied at 100 g AI/ha. mdpi.com | 99.2-100% suppression of male captures; lower boll damage. mdpi.com |

Interactions with Repellent Essential Oils in Olfactory-Guided Behavior

The olfactory landscape of an insect is complex, involving a mix of attractants, such as pheromones, and repellents, often derived from plants. researchgate.net Essential oils are rich sources of volatile organic compounds that can significantly influence insect behavior, acting as repellents and disrupting normal olfactory processes. core.ac.uknih.gov The interaction between these repellent oils and pheromones like this compound derivatives is crucial for understanding and developing effective pest management strategies. researchgate.net

Insects rely on their sense of smell, mediated by odorant receptors on their antennae, to find mates, food, and suitable egg-laying sites. frontiersin.orgucr.edu Essential oils can interfere with this process in several ways:

Repellency: Many essential oils exhibit strong repellent effects on insects. For instance, oils from Lamiaceae plants like mint and lavender have been shown to repel the winged cotton aphid (Aphis gossypii). nih.gov

Behavioral Disruption: Beyond simple repellency, essential oils can disrupt critical behaviors. In the presence of these oils, aphids have been observed to reduce phloem feeding and increase non-productive probing. nih.gov

Interference with Pheromone Perception: Plant-derived volatiles can interfere with the detection of sex pheromones. frontiersin.org Research on the flour beetle (Tribolium confusum) demonstrated a trade-off between the attraction to an aggregation pheromone component, 1-tetradecene (B72687), and the repellent effects of spike lavender oil and its main constituent, linalool. researchgate.net Pre-exposure to the essential oil abolished the beetle's subsequent attraction to 1-tetradecene. researchgate.net This suggests that the presence of strong repellent volatiles can mask or override the attractive signal of the pheromone, rendering the insect "blind" to the mating cue. researchgate.net

While direct studies on the interaction between this compound specifically and essential oils are limited, the principles observed with the structurally similar 1-tetradecene provide a valuable model. The effectiveness of a repellent can be influenced by the presence of an attractant, and vice versa, in a dose-dependent manner. researchgate.net This highlights the importance of considering the entire olfactory context when designing semiochemical-based pest control methods.

Phytochemical Context and Bioactive Properties

Potential Defensive Roles in Plants

Volatile organic compounds produced by plants play a crucial role in their defense against herbivores. smolecule.com Preliminary research suggests that (Z)-7-tetradecenal may act as a defensive mechanism in some plants by deterring feeding by certain insects. smolecule.com This aligns with the broader role of hydrocarbons and their derivatives as allelochemicals—compounds that affect the growth, survival, or reproduction of other organisms.

The related compound 1-tetradecene has been shown to exhibit dual roles in plant-insect interactions. It displays repellent activity against aphid species such as Acyrthosiphon pisum and Myzus persicae. mdpi.com Conversely, it can act as an attractant for other insects, including the mirid bugs Apolygus lucorum and Adelphocoris suturalis. mdpi.comnih.gov This demonstrates that the same compound can have different ecological functions depending on the insect species interacting with the plant. The presence of 1-tetradecene in sorghum plants suggests its potential role in mediating the plant's defense against the sugarcane aphid (Melanaphis sacchari). mdpi.commdpi.com These findings support the hypothesis that this compound and its derivatives likely participate in the complex chemical signaling networks that constitute plant defense.

Preliminary Research on Antimicrobial Activity of 7-Tetradecenal

Beyond its role in insect communication and plant defense, (Z)-7-tetradecenal has been investigated for its potential antimicrobial properties. smolecule.com Several studies involving the phytochemical analysis of plant extracts with known antimicrobial activity have identified (Z)-7-tetradecenal as a constituent.

For example, GC-MS analysis of an aqueous stem extract of Aloe vera, which showed strong antimicrobial activity against pathogenic bacteria like Escherichia coli, Salmonella typhi, and Staphylococcus aureus, revealed (7Z)-7-Tetradecenal as a major component, with a peak area of 20.48%. nih.gov Similarly, an extract of Cissus quadrangularis that demonstrated antibacterial activity against E. coli, S. typhi, S. aureus, and B. subtilis was also found to contain Z-7-Tetradecenal. mdpi.com An ethanol (B145695) extract from the root of Anacyclus pyrethrum was active against a wide range of microbes and contained (Z)-7-Tetradecenal at a concentration of 7.08%. longdom.org

While these studies identify (Z)-7-tetradecenal within active extracts, confirming its direct contribution to the antimicrobial effects requires further investigation. smolecule.com However, the consistent presence of this compound in various extracts with demonstrated antimicrobial efficacy suggests it is a promising candidate for future research into new antimicrobial agents.

Table 2: Plant Extracts Containing (Z)-7-Tetradecenal with Reported Antimicrobial Activity

| Plant Source | Extract Type | Identified Compound | Concentration/Abundance | Reported Activity |

| Aloe vera (Stem) | Aqueous | (7Z)-7-Tetradecenal | 20.48% (Peak Area) | Strong activity against E. coli, S. typhi, S. aureus, E. faecalis. nih.gov |

| Anacyclus pyrethrum (Root) | Ethanol | (Z)-7-Tetradecenal | 7.08% | Active against 17 tested bacteria and 1 fungus. longdom.org |

| Cissus quadrangularis | Not Specified | Z-7-Tetradecenal | Present | Active against E. coli, S. typhi, S. aureus, B. subtilis. mdpi.com |

Contribution to Aroma Profiles in Food Products (e.g., cheese, mushrooms)

Volatile organic compounds are essential to the characteristic aroma and flavor of many food products. This compound and its derivatives have been identified as contributors to the complex aroma profiles of certain types of cheese and mushrooms. smolecule.comnih.govnih.govleffingwell.com

In the realm of dairy products, (7Z)-tetradecene has been reported for the first time as a volatile constituent in "Suero Costeño," a traditional Colombian fermented sour cream. mdpi.com In a study on sheep's milk cheese, 1-tetradecene was detected in fresh samples of both natural cheese and cheese with added wild garlic, though it was not present after two weeks of storage. nih.gov The presence of various hydrocarbons, including tetradecane (B157292) and other alkenes, in cheese can originate from both the animal's feed and the oxidation of lipids during ripening. mdpi.comsrce.hr While hydrocarbons generally have high flavor thresholds, they can serve as precursors for other aromatic compounds. researchgate.net

Volatile Organic Compounds in Human Body Emissions

(E)-7-Tetradecene has been identified as a volatile organic compound (VOC) present in various emissions from the human body, including the skin, saliva, and exhaled breath. nih.govebi.ac.ukup.ac.zacoventry.ac.uk The complete set of VOCs produced by the body is known as the human volatilome, and it is composed of a vast number of compounds originating from multiple sources. ebi.ac.uknih.gov Research into the human volatilome has cataloged hundreds of VOCs from skin secretions and exhaled breath alone. ebi.ac.uk The specific presence and concentration of these compounds, such as this compound, can show significant variation among different individuals. nih.gov

Skin Emissions

Scientific investigations into the VOCs emitted from skin have detected tetradecene. One study aimed to identify potential non-invasive biomarkers for the early detection of pressure ulcers by analyzing the differences in volatile compounds between compressed and uncompressed skin tissue on the hip area. ebi.ac.uk Using sterile cotton compresses to collect samples from both healthy individuals and hospitalized patients, researchers found that the emissions profiles differed between the groups and also between the compressed and uncompressed sites. ebi.ac.uk Notably, in the group of healthy volunteers, a compound identified as tetradecene showed a significantly larger peak area at the site of compression compared to the uncompressed site. ebi.ac.uk Another study focusing on identifying VOCs associated with Mycobacterium tuberculosis also detected (Z)-7-Tetradecene from skin samples. up.ac.za

Interactive Data Table: Detection of Tetradecene in Human Skin Emissions

| Compound | Sample Source | Study Focus | Key Finding in Healthy Volunteers |

| Tetradecene | Skin (Hip Area) | Biomarkers for pressure ulcers | Significantly larger peak area at compressed site vs. uncompressed site. ebi.ac.uk |

| (Z)-7-Tetradecene | Skin | Biomarkers for M. tuberculosis | Detected in skin volatile profile. up.ac.za |

Exhaled Breath

(E)-7-Tetradecene has also been listed among the many VOCs found in human breath. nih.gov In a study designed to find potential biomarkers for lung cancer, researchers analyzed the exhaled breath of healthy volunteers as well as patients with lung cancer. nih.govresearchgate.net The analysis identified a complex profile of over 100 different compounds in the breath samples, which included (E)-7-Tetradecene. nih.gov

Interactive Data Table: Detection of this compound in Exhaled Breath

| Compound | Sample Source | Study Context |

| (E)-7-Tetradecene | Exhaled Breath | Analysis of VOCs for lung cancer biomarker discovery. nih.gov |

Saliva

The presence of (E)-7-Tetradecene has been confirmed in human saliva. coventry.ac.uksci-hub.seresearchgate.net A comprehensive study analyzing saliva from 100 healthy individuals sought to catalog the VOCs present. coventry.ac.uk The findings revealed that hydrocarbons were a major class of compounds detected. coventry.ac.uk Among the specific compounds identified, (E)-7-Tetradecene was detected in a significant portion of the participants. coventry.ac.uk

Interactive Data Table: Detection of this compound in Human Saliva

| Compound | Sample Source | Study Population | Frequency of Detection |

| (E)-7-Tetradecene | Saliva | 100 Healthy Individuals | Detected in 74 of 100 samples. coventry.ac.uk |

Advanced Analytical Methods for 7 Tetradecene Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile organic compounds (VOCs) like 7-tetradecene. iltusa.comfrontiersin.org It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In GC, the sample is vaporized and separated into its components within a heated column. iltusa.com As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. iltusa.com

This method is widely used for both qualitative and quantitative analysis. For instance, GC-MS has been employed to identify this compound in the essential oil of Jasminum officinale L. bioline.org.br and in the crude ethanolic extract of Khaya senegalensis stem bark. researchgate.net In a study of the gas-phase reactions of this compound with OH radicals, GC-MS was used to identify and quantify the reaction products. nih.govacs.org The concentrations of this compound were monitored by sampling onto a solid adsorbent with subsequent thermal desorption and GC analysis using a flame ionization detector (GC-FID). acs.org

Table 1: GC-MS applications in this compound Analysis

| Application | Sample Matrix | Key Findings |

|---|---|---|

| Identification in Essential Oils | Jasminum officinale L. flower | This compound identified as a minor component (0.20%). bioline.org.br |

| Phytochemical Analysis | Khaya senegalensis stem bark | Confirmed the presence of this compound. researchgate.net |

| Atmospheric Chemistry | Gas-phase reaction products | Identified heptanal (B48729) and 4-hydroxyhexanal (B1207729) as products of OH radical reaction. nih.govacs.org |

Gas Chromatography-Electroantennogram Detection (GC-EAD) in Pheromone Research

In the field of chemical ecology, particularly in pheromone research, Gas Chromatography-Electroantennogram Detection (GC-EAD) is a powerful technique for identifying biologically active compounds. peerj.comscience.gov This method couples a gas chromatograph to an insect's antenna, which serves as a highly sensitive and selective biological detector. science.gov As compounds elute from the GC column, the antenna's electrical response (electroantennogram or EAG) is recorded. ockenfels-syntech.com A significant EAG response indicates that the insect's olfactory receptors have detected a specific compound. science.govockenfels-syntech.com

GC-EAD has been instrumental in identifying insect semiochemicals. science.gov For example, in a study on the host plant recognition of mirid bugs, GC-EAD was used to test the responses of Apolygus lucorum and Adelphocoris suturalis to volatiles from the common bean, Phaseolus vulgaris. nih.govresearchgate.net While tetradecane (B157292) was identified as a key attractant, this study also investigated related compounds, including this compound, to understand the chemical cues these insects use. nih.govfrontiersin.org The technique allows researchers to pinpoint the specific volatile compounds in a complex mixture that are behaviorally relevant to insects. researcher.lifenih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules and for studying reaction kinetics. libretexts.org It provides detailed information about the chemical environment of atomic nuclei such as hydrogen (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F). kpi.uarsc.org

In a study on the cationic ring-opening polymerization of this compound oxide, ¹H, ¹³C, and ¹⁹F NMR were used extensively. kpi.uaepa.gov The reaction was monitored over time using these NMR techniques to understand the kinetics of the polymerization. kpi.ua The researchers were able to determine the approximate rate constants of initiation for the cis and trans isomers of this compound oxide at different temperatures. kpi.uaepa.gov

¹H and ¹³C NMR spectra were crucial for characterizing the structure of the resulting polymer and identifying byproducts. kpi.uarsc.org ¹⁹F NMR was particularly important for identifying the propagating species in the polymerization, which was determined to be an oxonium macroion rather than a linear triflic macroester. kpi.uaepa.gov The chemical shifts in the ¹⁹F NMR spectra provided evidence for the structure of the active species during the reaction. kpi.ua

Table 2: NMR Techniques in the Study of this compound Oxide Polymerization. kpi.ua

| NMR Technique | Application | Key Findings |

|---|---|---|

| ¹H NMR | Kinetic studies, structural elucidation | Monitored the consumption of monomer and formation of polymer. |

| ¹³C NMR | Structural elucidation | Characterized the structure of the polymer and byproducts. |

Fourier Transform Infrared (FTIR) Spectroscopy for Reaction Product Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a sample. wikipedia.orgrtilab.com It is a valuable tool for identifying functional groups in molecules and for monitoring the progress of chemical reactions. mt.comresearchgate.net The attenuated total reflectance (ATR) sampling technique is often used with FTIR for in-situ analysis of chemical reactions, as it allows for the direct measurement of the reaction mixture. mt.comgoogle.com

In the context of this compound, FTIR spectroscopy has been used to analyze the products of its gas-phase reactions with OH radicals. nih.govacs.org In situ FTIR was used to observe the formation of various products in real-time. nih.gov Additionally, in the study of the polymerization of this compound oxide, the resulting polymer mixture was characterized by FTIR spectroscopy. kpi.ua This technique has also been used to elucidate the structure of terpolymers synthesized from 1-tetradecene (B72687), a related compound. researchgate.net

Direct Air Sampling Atmospheric Pressure Ionization Tandem Mass Spectrometry (API-MS)

Direct air sampling Atmospheric Pressure Ionization Tandem Mass Spectrometry (API-MS) is a highly sensitive method for the real-time analysis of trace volatile organic compounds in the air. witpress.comaivc.org This technique involves ionizing molecules directly from the air at atmospheric pressure before they are introduced into the mass spectrometer for analysis. azom.com API-MS is particularly useful for studying atmospheric chemistry and for monitoring air quality. iltusa.comosti.gov

The gas-phase reactions of this compound with OH radicals were investigated using direct air sampling API-MS in conjunction with GC and FTIR. nih.govacs.orgacs.org This allowed for the direct observation of the reaction products in the gas phase. acs.org The API-MS analysis, conducted in both positive and negative ion modes, helped in the assignment of ion peaks and the identification of products such as hydroxynitrates, dihydroxynitrates, and dihydroxycarbonyls. nih.govacs.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| This compound oxide |

| 7-tetradecanone (B8749507) |

| Adelphocoris suturalis |

| Apolygus lucorum |

| Benzyl benzoate |

| Dodecanal |

| Heptanal |

| Methyl trifluoromethansulfonate |

| Neophytadiene |

| Nonadecane |

| Perhydrofarnesyl Acetone |

| Phytol acetate (B1210297) |

| Tetradecane |

| Tetradecanoic acid |

| Tetradecyl acetate |

| 1-tetradecene |

| 1-tetradecanol |

| 2-tetradecanol |

| 2-tetradecenoic acid |

| 2-propyl-1-pentanol |

| 3,7,11,15-tetramethyl-2-hexadecen-1-ol |

| 3,7,11-trimethyldodeca-1,6,10-trien-3-ol |

| 3,7,11,15-tetramethyl-1-Hexadecen-3-ol |

| 4-hydroxyhexanal |

| (E)-11-tetradecenyl acetate |

| (Z)-11-tetradecenyl acetate |

| (Z)-11-hexadecenyl acetate |

| (Z)-7-dodecene acetate |

| (Z)-9-tetradecene acetate |

Computational Studies and Theoretical Insights

Computational chemistry provides powerful tools for understanding the structure, properties, and reactivity of molecules like 7-tetradecene at an atomic level. Theoretical calculations complement experimental findings, offering insights that can be difficult or impossible to obtain through laboratory methods alone.

Environmental Fate and Impact

Abiotic Degradation Pathways in the Environment (e.g., Oxidation by OH radicals)

In the atmosphere, the primary abiotic degradation pathway for 7-tetradecene is its reaction with photochemically produced hydroxyl (OH) radicals. industrialchemicals.gov.au The gas-phase reaction of OH radicals with this compound has been investigated, revealing several degradation products. nih.govacs.org The initial step involves the addition of the OH radical to the double bond, followed by reactions that lead to the formation of various smaller, oxygenated compounds. industrialchemicals.gov.auacs.org

The decomposition of the intermediate 7-hydroxy-8-tetradecoxy radical is a key pathway that results in the formation of heptanal (B48729). nih.govacs.org Further reactions and isomerization of other intermediate radicals lead to products such as 4-hydroxyhexanal (B1207729), dihydroxynitrates, and dihydroxycarbonyls. nih.gov

Research conducted at 296 ± 2 K and atmospheric pressure of air in the presence of nitric oxide (NO) has quantified the molar formation yields of key products from the OH radical-initiated reaction of this compound. nih.govacs.org These findings are crucial for understanding the atmospheric chemistry and potential for secondary organic aerosol formation from larger alkenes like this compound. acs.org

For C14 alkenes in general, the estimated atmospheric half-life, assuming an ambient hydroxyl radical concentration of 5 x 10⁵ radicals/cm³, is approximately seven hours, with OH radical addition being the dominant initial degradation process over hydrogen abstraction. industrialchemicals.gov.au

Table 1: Products of the Gas-Phase Reaction of OH Radicals with this compound in the Presence of NO

| Product | Molar Formation Yield (%) | Notes |

|---|---|---|

| Heptanal | 86 ± 11% | Formed from the decomposition of the 7-hydroxy-8-tetradecoxy radical. nih.govacs.org |

| 4-hydroxyhexanal | 6% | Yield is noted to increase with higher NO concentrations. nih.gov |

| Dihydroxynitrates | Observed | Formed after isomerization of intermediate 1,2-hydroxyalkoxy radicals. nih.gov |

| Dihydroxycarbonyls | Observed | Formed after isomerization of intermediate 1,2-hydroxyalkoxy radicals. nih.gov |

Biodegradability and Persistence in Environmental Systems

The biodegradability of this compound and related C14 olefins has been evaluated in various studies. While specific data for this compound is limited, information on its isomers, particularly 1-tetradecene (B72687) and isomerized olefin mixtures, provides insight into its likely environmental behavior.

Based on the results of biodegradability tests, 1-tetradecene is considered to be readily biodegradable. cpchem.comqatarenergy.qa For instance, a Modified Sturm Test (OECD TG 301B) on a C14-C20 alpha-olefin mixture showed 92% degradation after 28 days, meeting the criteria for ready biodegradability. industrialchemicals.gov.au Similarly, a Closed Bottle Test (OECD TG 301D) resulted in approximately 94% degradation over 28 days. industrialchemicals.gov.au However, other studies on a hydrogenated homopolymer of 1-tetradecene indicated it was not readily biodegradable but did show inherent biodegradability, with 54% degradation after 29 days (OECD 301B test). Studies on isomerized olefins also show substantial biodegradation under aerobic conditions. industrialchemicals.gov.auindustrialchemicals.gov.au

If released into the environment, this compound is expected to partition to soil and sediment due to its low water solubility and high octanol-water partition coefficient (Log Pow). industrialchemicals.gov.au While some studies suggest alpha-olefins will not persist in the environment due to rapid biotic and abiotic degradation, others indicate that due to low biodegradability in certain conditions, the substance may be persistent in sediment. ontosight.aicanada.ca The degradation of organic fluids in buried drill cuttings, for example, has been shown to be limited, with no substantial long-term degradation observed. industrialchemicals.gov.auindustrialchemicals.gov.au

Table 2: Biodegradability Data for Tetradecene Isomers and Related Compounds

| Test Substance | Test Method | Result | Conclusion |

|---|---|---|---|

| 1-Tetradecene | Multiple Tests | - | Considered readily biodegradable. cpchem.comqatarenergy.qa |

| C14-C20 Alpha-Olefins | OECD TG 301B (Modified Sturm Test) | 92% degradation in 28 days | Readily biodegradable. industrialchemicals.gov.au |